

In-depth Technical Guide on 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble

This document serves as a technical guide concerning the chemical compound **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of information regarding the specific mechanism of action of this compound. The primary role of **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**, as indicated by the available data, appears to be that of a chemical intermediate in the synthesis of other molecules.

While a detailed exposition on a distinct biological mechanism of action for this specific compound is not possible at this time, this guide will provide a thorough account of its known chemical properties, its role in synthesis, and a brief discussion of the biological activities of structurally related compounds. This information may provide a foundational context for any future research into the potential bioactivity of **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**.

Chemical Identity and Properties

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is an organic compound with the molecular formula $C_{16}H_{16}O_2$ and a molecular weight of 240.30 g/mol .^[1]

Synonyms:

- 2-(4-Hydroxyphenyl)-1-phenyl-1-butanone[1]
- 82413-28-3 (CAS Number)[1]

Structural Information:

Property	Value
Molecular Formula	C ₁₆ H ₁₆ O ₂
Molecular Weight	240.30 g/mol [1]
IUPAC Name	2-(4-hydroxyphenyl)-1-phenylbutan-1-one[1]
InChI	InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3[1]
InChIKey	FXJSXWBPLHSRGP-UHFFFAOYSA-N[1]
SMILES	<chem>CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2</chem> [1]

Role as a Chemical Intermediate

The predominant information available for **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** points to its utility as a precursor or intermediate in the synthesis of other, more complex molecules. For instance, it is listed as a downstream product of compounds like anisole and 2-phenylbutyric acid, and as an upstream product for the synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one. This latter compound is structurally related to tamoxifen, a well-known selective estrogen receptor modulator (SERM), suggesting that **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** may be a building block in the development of pharmacologically active agents.

Biological Activity of Structurally Related Compounds

Given the absence of direct data on the mechanism of action of **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one**, an examination of structurally similar compounds can offer potential

avenues for future investigation.

- **Butyrophenones:** The butyrophenone chemical class, characterized by a 1-phenylbutan-1-one structure, includes compounds that are known to act as dopamine receptor antagonists and are utilized in the treatment of various mental disorders.^[2] While **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** is a substituted butyrophenone, it is crucial to note that its specific substitutions would significantly alter its pharmacological profile compared to classical butyrophenones.
- **Phenolic Compounds:** The presence of a hydroxyphenyl group is a common feature in many biologically active molecules, including flavonoids and other polyphenols. These compounds are known to possess a wide range of pharmacological effects. For example, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of bisphenol A, has been shown to induce pancreatic β -cell death through pathways involving JNK/AMPK activation and endoplasmic reticulum stress.^[3]
- **Raspberry Ketone and its Derivatives:** 4-(4-Hydroxyphenyl)-butan-2-one, also known as raspberry ketone, is a structurally related natural phenolic compound. While it is primarily used in the fragrance and food industries, some studies have explored its biological activities. Furthermore, derivatives of raspberry ketone have been synthesized and investigated for activities such as antifungal properties.^[4]

Postulated Areas for Future Research

Should research into the biological effects of **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** be undertaken, the following lines of inquiry could be considered based on its structural motifs:

- **Receptor Binding Assays:** Screening against a panel of receptors, particularly dopamine and estrogen receptors, given the structural similarities to known active compounds.
- **Enzyme Inhibition Assays:** Evaluating its potential to inhibit enzymes involved in key signaling pathways, such as kinases or phosphatases.
- **Cell-Based Assays:** Assessing its effects on cell viability, proliferation, and apoptosis in various cell lines to identify any cytotoxic or cytostatic properties.

- "Omics" Approaches: Utilizing transcriptomics, proteomics, or metabolomics to gain an unbiased view of the cellular pathways affected by the compound.

Conclusion

In its current state of documentation, **1-(4-Hydroxyphenyl)-2-phenylbutan-1-one** is best characterized as a chemical intermediate. There is no substantive, publicly available evidence to support a detailed mechanism of action. The information provided herein on its chemical nature and the biological activities of related structures is intended to serve as a foundational resource for any future scientific inquiry into this molecule. Further empirical investigation is required to elucidate any potential pharmacological properties and its corresponding mechanism of action.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It does not constitute a recommendation for any particular use or application of the compound described. All research should be conducted in accordance with established laboratory safety protocols and ethical guidelines.

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